

2-Amino-5-chloro-4-iodophenol discovery and history

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Compound of Interest

Compound Name: 2-Amino-5-chloro-4-iodophenol

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An In-depth Technical Guide to **2-Amino-5-chloro-4-iodophenol**: Synthesis, Properties, and Postulated Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **2-Amino-5-chloro-4-iodophenol**, a polyhalogenated aromatic compound. While specific historical data and discovery details for this exact molecule are not extensively documented in scientific literature, this paper constructs a robust profile by examining its chemical lineage, plausible synthetic pathways, predicted physicochemical properties, and potential applications based on the well-established chemistry of related halogenated aminophenols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of functionalized aromatic intermediates.

Introduction: The Chemical Context of Halogenated Aminophenols

Halogenated phenols and anilines are foundational pillars of modern synthetic chemistry. The introduction of halogen atoms onto these aromatic scaffolds dramatically influences their reactivity, biological activity, and utility as synthetic intermediates. Historically, simple chlorinated phenols were among the earliest antiseptics, with pioneers like Joseph Lister utilizing phenol (carbolic acid) for antiseptic surgery in 1867.^[1] Over time, more complex

halogenated derivatives were developed for a range of applications, from wood preservatives to the precursors for herbicides.[2]

Aminophenols, on the other hand, are renowned as versatile intermediates in the dye and pharmaceutical industries.[3][4] The most prominent example is 4-aminophenol, the direct precursor to the widely used analgesic, paracetamol.[5][6]

2-Amino-5-chloro-4-iodophenol (CAS No. 1037298-24-0) represents a confluence of these two important classes of molecules.[7] It is a trifunctional aromatic compound, featuring an amino group, a hydroxyl group, a chlorine atom, and an iodine atom. This specific arrangement of substituents suggests its role as a highly specialized building block in multi-step organic synthesis, where each functional group can be addressed with high chemo- and regioselectivity. The lack of a detailed discovery history for this specific molecule is not uncommon for such synthetic intermediates, which are often synthesized on-demand for a particular target molecule rather than being the subject of foundational research themselves.

Physicochemical Properties

The predicted and known properties of **2-Amino-5-chloro-4-iodophenol** are summarized below. These are critical for understanding its solubility, reactivity, and potential for further chemical modification.

Property	Value	Source
CAS Number	1037298-24-0	[7]
Molecular Formula	C ₆ H ₅ ClINO	[7]
Molecular Weight	269.47 g/mol	[7][8]
IUPAC Name	2-amino-5-chloro-4-iodophenol	[7]
Appearance	Solid (predicted)	
XLogP3	2.2	[8]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	2	[8]

The presence of both amino and hydroxyl groups makes the molecule amphoteric, capable of acting as a weak acid or a weak base.[3] The LogP value suggests moderate lipophilicity. The molecule's true value lies in the distinct reactivity of its functional groups, which allows for sequential chemical transformations.

Synthetic Pathways: A Mechanistic Approach

The synthesis of **2-Amino-5-chloro-4-iodophenol** is not explicitly detailed in readily available literature. However, a logical and efficient synthesis can be designed based on established methods for the halogenation of phenols and the reduction of nitroarenes. The key challenge is achieving the correct regiochemistry of the three substituents (amino, chloro, and iodo) around the phenol ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a nitrophenol precursor, as the reduction of a nitro group to an amine is a high-yielding and reliable transformation. The challenge then becomes the regioselective installation of the chlorine and iodine atoms.



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Caption: Retrosynthetic pathway for **2-Amino-5-chloro-4-iodophenol**.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This protocol is a self-validating system, as each step is based on well-documented and reliable organic reactions.

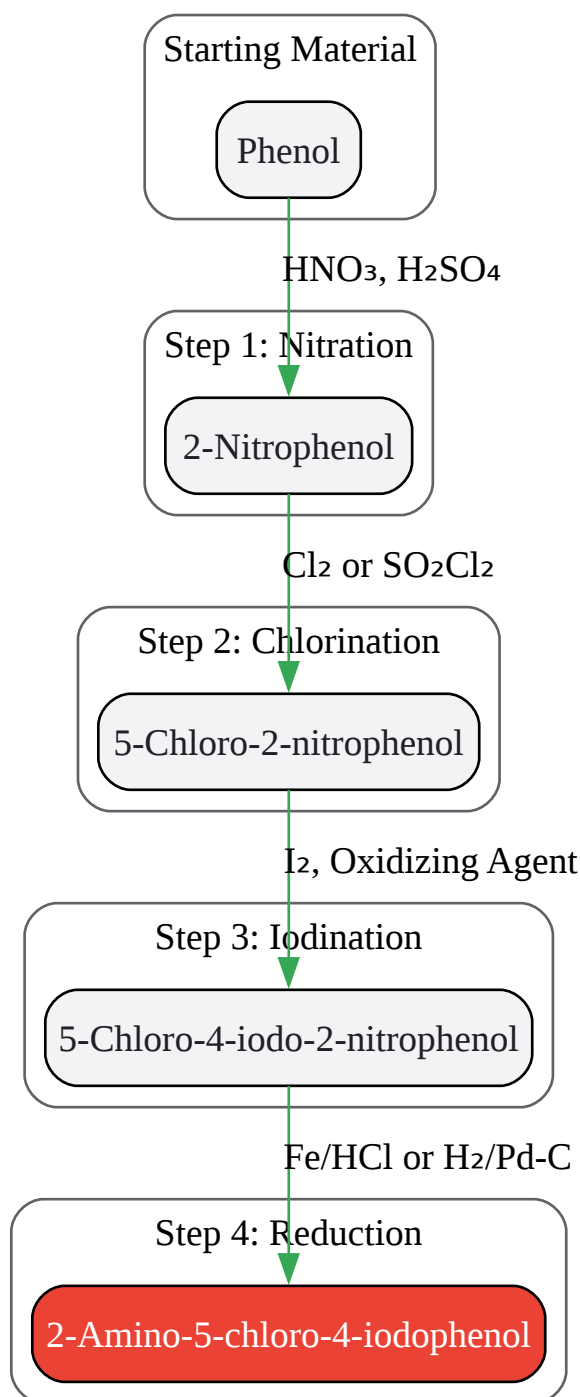
Step 1: Nitration of Phenol Phenol is nitrated to yield a mixture of 2-nitrophenol and 4-nitrophenol. The ortho-isomer, 2-nitrophenol, can be separated by steam distillation.

Step 2: Chlorination of 2-Nitrophenol The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Chlorination of 2-nitrophenol will preferentially occur at the positions para and ortho to the hydroxyl group. The desired 5-chloro-2-nitrophenol (chlorine is para to the hydroxyl and meta to the nitro group) is a likely product.

Step 3: Iodination of 5-Chloro-2-nitrophenol The next step is the regioselective iodination. The positions ortho and para to the activating hydroxyl group are C4 and C6. Position C6 is sterically hindered by the adjacent nitro group. Therefore, iodination is expected to occur at the C4 position. Reagents such as iodine monochloride or a combination of iodine and an oxidizing agent (e.g., iodic acid) can be employed for this electrophilic aromatic substitution.^{[9][10]} Studies on the regioselective iodination of chlorinated aromatic compounds have shown that specific reagents can direct iodination to particular positions.^{[11][12]}

Step 4: Reduction of 5-Chloro-4-iodo-2-nitrophenol The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high yield using various methods, such as:

- **Catalytic Hydrogenation:** Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
- **Metal/Acid Reduction:** Using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.^{[13][14][15]} This is a classic and cost-effective method.



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Caption: Proposed synthetic workflow for **2-Amino-5-chloro-4-iodophenol**.

Postulated Applications and Fields of Research

Given its trifunctional nature, **2-Amino-5-chloro-4-iodophenol** is a prime candidate for use as a scaffold or intermediate in several areas of chemical research and development.

Pharmaceutical Synthesis

The aminophenol scaffold is present in numerous biologically active molecules. The unique substitution pattern of **2-Amino-5-chloro-4-iodophenol** allows for the introduction of diverse chemical moieties at three distinct points:

- The Amino Group: Can be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions).
- The Hydroxyl Group: Can be alkylated or acylated to form ethers and esters.
- The Iodine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This is a particularly powerful tool in modern drug discovery for building molecular complexity.

This versatility makes it a potentially valuable intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Advanced Materials and Dye Chemistry

The aminophenol structure is a known chromophore. Further derivatization of **2-Amino-5-chloro-4-iodophenol** could lead to the synthesis of novel dyes with specific properties, such as thermal or pressure sensitivity.^[4] The presence of heavy atoms (chlorine and iodine) might also impart interesting photophysical properties or be useful in the design of materials for applications like X-ray imaging.

Agrochemicals

Many successful herbicides and fungicides are based on halogenated aromatic rings. The specific substitution pattern of this molecule could be a starting point for the synthesis of new agrochemicals with novel modes of action.

Safety and Handling

As with all polyhalogenated aromatic compounds, **2-Amino-5-chloro-4-iodophenol** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. While specific toxicity data for this compound is not available, related compounds like chlorinated phenols and aminophenols can be skin and respiratory irritants and may have other toxic effects.[3]

Conclusion

2-Amino-5-chloro-4-iodophenol is a specialized chemical intermediate whose value lies in its synthetic versatility. While its own history is not well-documented, its existence is a testament to the ongoing need for complex and precisely functionalized building blocks in organic synthesis. The logical and well-precedented synthetic pathways outlined in this guide provide a clear route to its production. Its potential applications in pharmaceuticals, materials science, and agrochemicals make it, and molecules of its class, important targets for further investigation by the scientific community. The principles of retrosynthesis and the application of well-established reaction mechanisms allow for a comprehensive understanding of this molecule, even in the absence of a dedicated body of literature.

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